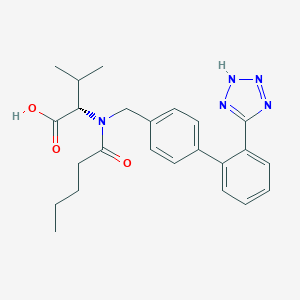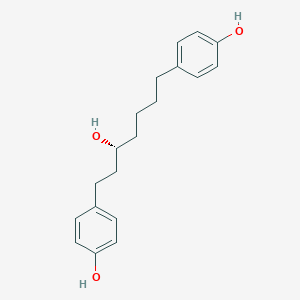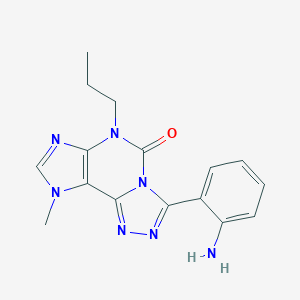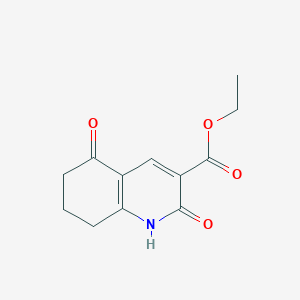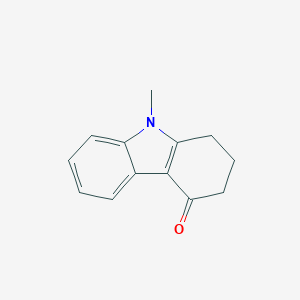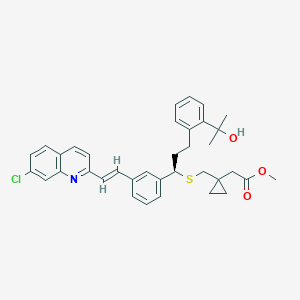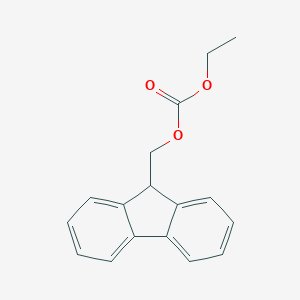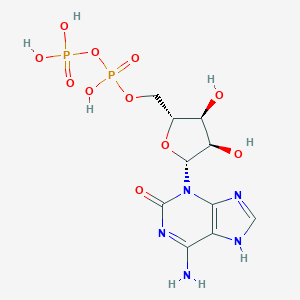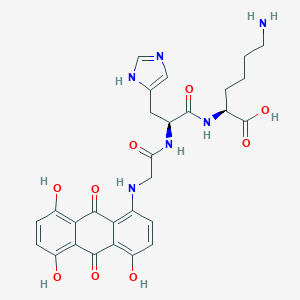![molecular formula C10H14N5O7P B143701 [(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate CAS No. 125927-62-0](/img/structure/B143701.png)
[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate is a nucleotide analog that has been widely studied for its potential applications in scientific research.
Wirkmechanismus
[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate acts as a nucleotide analog, which means that it mimics the structure of natural nucleotides and can be incorporated into DNA or RNA during replication or transcription. Once incorporated, it can interfere with the normal function of the nucleic acid, leading to inhibition of replication or transcription.
Biochemische Und Physiologische Effekte
[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate has been shown to have both biochemical and physiological effects. Biochemically, it can inhibit the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerase and RNA polymerase. Physiologically, it can induce apoptosis in cancer cells and inhibit the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate has several advantages for lab experiments. It is a highly specific tool that can target nucleic acid metabolism with minimal off-target effects. It is also relatively easy to synthesize and can be produced in large quantities. However, there are also limitations to its use. It can be toxic to cells at high concentrations and can be rapidly metabolized in vivo, limiting its effectiveness in animal studies.
Zukünftige Richtungen
There are several future directions for the study of [(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate. One direction is the development of more potent and selective analogs for use as antiviral and anticancer drugs. Another direction is the study of its effects on epigenetic regulation and gene expression. Additionally, [(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate can be used as a tool to study the structure and function of nucleic acids, leading to a better understanding of their role in biological processes.
Synthesemethoden
[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Both methods have been used to produce high-quality [(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate for scientific research.
Wissenschaftliche Forschungsanwendungen
[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate has been widely used in scientific research as a tool to study nucleic acid metabolism, DNA replication, and RNA transcription. It has also been used in the development of antiviral and anticancer drugs. The compound has shown promising results in inhibiting the replication of viruses such as HIV and hepatitis B virus. It has also been used to target cancer cells and induce apoptosis.
Eigenschaften
CAS-Nummer |
125927-62-0 |
|---|---|
Produktname |
[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
Molekularformel |
C10H14N5O7P |
Molekulargewicht |
347.22 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-9-8-10(13-4-15(9)17)14(3-12-8)7-1-5(6(2-16)21-7)22-23(18,19)20/h3-7,11,16-17H,1-2H2,(H2,18,19,20)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
SIQONOHQLHCTBE-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN(C3=N)O)CO)OP(=O)(O)O |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CN(C3=N)O)CO)OP(=O)(O)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=CN(C3=N)O)CO)OP(=O)(O)O |
Synonyme |
2'-deoxyadenosine N-1-oxide 3'-monophosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




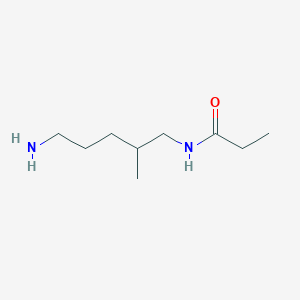
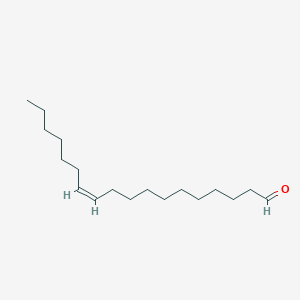

![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)
